A Technical Guide to tert-Butyl 5-oxoazocane-1-carboxylate: Synthesis, Properties, and Applications
A Technical Guide to tert-Butyl 5-oxoazocane-1-carboxylate: Synthesis, Properties, and Applications
Introduction
In the landscape of modern drug discovery and organic synthesis, heterocyclic scaffolds serve as foundational blueprints for the development of novel chemical entities. Among these, medium-sized nitrogen-containing rings, such as the azocane framework, present unique synthetic challenges and offer distinct conformational properties that are of increasing interest to medicinal chemists. This guide provides an in-depth technical overview of tert-butyl 5-oxoazocane-1-carboxylate , a versatile synthetic intermediate.
This molecule incorporates three key features: an eight-membered azocane ring, a ketone functional group at the 5-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group provides stability and ensures chemoselectivity in subsequent reactions, while the ketone offers a reactive handle for a wide array of chemical transformations. This combination makes it a valuable building block for creating more complex molecular architectures, particularly in the synthesis of biologically active compounds.[1] This document will detail its chemical properties, present a robust synthetic protocol, and explore its potential applications for researchers in drug development and chemical synthesis.
Core Properties and Identification
Precise identification and understanding of a compound's physicochemical properties are paramount for its effective use in a research setting. The key identifiers and computed properties for tert-butyl 5-oxoazocane-1-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 1309359-79-2 | [2] |
| Molecular Formula | C₁₂H₂₁NO₃ | [2] |
| Molecular Weight | 227.304 g/mol | [2] |
| IUPAC Name | tert-butyl 5-oxoazocane-1-carboxylate | N/A |
| Synonyms | N-Boc-azocan-5-one | N/A |
| Predicted XLogP3 | 1.3 | N/A |
| Monoisotopic Mass | 227.152144 g/mol | N/A |
Table 1: Physicochemical and identification data for tert-butyl 5-oxoazocane-1-carboxylate.
Synthesis and Mechanism
The synthesis of medium-sized rings like azocanes can be challenging. A highly effective and classical approach for the intramolecular cyclization of diesters to form cyclic β-keto esters is the Dieckmann condensation .[3][4][5] This base-catalyzed reaction is the intramolecular equivalent of the Claisen condensation and is particularly well-suited for forming five- and six-membered rings, but can also be applied to seven- and eight-membered rings.[6]
The proposed synthesis for tert-butyl 5-oxoazocane-1-carboxylate leverages this methodology, starting from a linear N-Boc protected amino diester precursor. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the target ketone.
Causality of the Synthetic Strategy
The choice of the Dieckmann condensation is deliberate. The reaction is driven by the formation of a thermodynamically stable enolate of the cyclic β-keto ester product after cyclization. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) ensures efficient deprotonation at the α-carbon to initiate the cyclization cascade. The Boc-protecting group is stable under these basic conditions, preventing undesired side reactions involving the nitrogen atom.[7][8][9] The final decarboxylation step under acidic conditions is a classic and high-yielding method to convert a β-keto ester into a simple ketone.
Visualized Synthetic Workflow
The following diagram outlines the key transformations in the proposed synthesis.
Caption: A workflow diagram illustrating the key stages of synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Dieckmann condensation for forming cyclic ketones.[10]
Step 1: Intramolecular Dieckmann Condensation
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous toluene to remove the oil. Add fresh anhydrous toluene to the flask.
-
Reagent Addition: Dissolve the linear N-Boc amino diester precursor (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of NaH at room temperature.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of the cyclic product is driven by the intramolecular attack of the enolate on the second ester group.[6]
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Step 2: Work-up and Isolation of the β-Keto Ester
-
Extraction: Transfer the mixture to a separatory funnel and add water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester intermediate. This intermediate may be purified by column chromatography if necessary.
Step 3: Hydrolysis and Decarboxylation
-
Reaction Setup: Dissolve the crude β-keto ester in a mixture of dioxane and 3M hydrochloric acid (HCl).
-
Reaction Execution: Heat the solution to reflux for several hours. The acidic conditions hydrolyze the ester, and the resulting β-keto acid readily undergoes decarboxylation upon heating to release CO₂.[4]
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by silica gel column chromatography to afford pure tert-butyl 5-oxoazocane-1-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of tert-butyl 5-oxoazocane-1-carboxylate are not extensively documented in public literature, its structural components make it a molecule of high interest for drug development professionals.
-
Scaffold for Novel Therapeutics: The azocane ring is a key structural motif in a number of biologically active compounds.[1] The conformational flexibility of this eight-membered ring allows it to present substituents in diverse spatial orientations, which can be advantageous for optimizing binding to biological targets.
-
Versatile Synthetic Handle: The ketone at the 5-position is a versatile functional group that can be readily converted into other functionalities. For example, it can undergo reductive amination to introduce new amine substituents, Wittig reactions to form alkenes, or reduction to an alcohol, which can then be further derivatized.[1]
-
Role of the Boc Group: The tert-butyloxycarbonyl (Boc) group is a crucial feature, rendering the nitrogen atom unreactive under a variety of conditions (e.g., organometallic additions, reductions). It can be easily removed under acidic conditions when desired, allowing for late-stage modification of the nitrogen atom. This protection strategy is fundamental in multi-step organic synthesis.[7]
-
Privileged Structures in CNS-Active Compounds: Saturated nitrogen heterocycles are common features in compounds targeting the central nervous system (CNS). The lipophilicity and three-dimensional shape imparted by the azocane ring can be beneficial for properties such as blood-brain barrier permeability.
Safety and Handling
As a laboratory chemical, tert-butyl 5-oxoazocane-1-carboxylate should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for similar non-volatile organic compounds should be followed.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Spill and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste. Dispose of waste in accordance with local, state, and federal regulations.[11]
This compound is intended for research and development use only.[15]
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